

An In-depth Technical Guide to the Physicochemical Properties of Lanthanum Oxalate

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Compound of Interest

Compound Name: *Lanthanum oxalate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **lanthanum oxalate**, a compound of significant interest in materials science, analytical chemistry, and increasingly, in the pharmaceutical sciences. This document details its structural characteristics, solubility, thermal behavior, and spectroscopic profile, presenting quantitative data in accessible formats and outlining key experimental methodologies.

Chemical and Physical Properties

Lanthanum oxalate, with the general formula $\text{La}_2(\text{C}_2\text{O}_4)_3 \cdot n\text{H}_2\text{O}$, is a colorless crystalline solid.

[1] The hydrated form, typically the decahydrate ($\text{La}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}$), is the most common.[2]

[3] It is known for its low solubility in water and its role as a precursor in the synthesis of lanthanum-containing materials, such as lanthanum oxide.[4][5]

Table 1: General Physicochemical Properties of **Lanthanum Oxalate**

Property	Value	References
Chemical Formula	$\text{La}_2(\text{C}_2\text{O}_4)_3$	[1]
Molar Mass (anhydrous)	541.87 g/mol	[1]
Appearance	Colorless crystals	[1]
Solubility in Water	Poorly soluble	[1][4][6]

Crystal Structure

Lanthanum oxalate decahydrate crystallizes in the monoclinic system with the space group $P2_1/c$. [2][7] The structure is characterized by a layered honeycomb arrangement where lanthanum atoms are linked by oxalate groups. [2][7] Each lanthanum atom is coordinated to nine oxygen atoms: six from three bidentate oxalate groups and three from water molecules. [2][7] Additional water molecules are located in the cavities of the honeycomb structure. [2]

Table 2: Crystallographic Data for **Lanthanum Oxalate** Decahydrate ($\text{La}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}$)

Parameter	Value	References
Crystal System	Monoclinic	[2][3][7]
Space Group	$P2_1/c$	[2]
a	11.38 Å	[3]
b	9.63 Å	[3]
c	10.50 Å	[3]
β	114.36°	[7]
Z	2	[7]
Calculated Density (pcalc)	2.23 g/cm ³	[7]

Thermal Decomposition

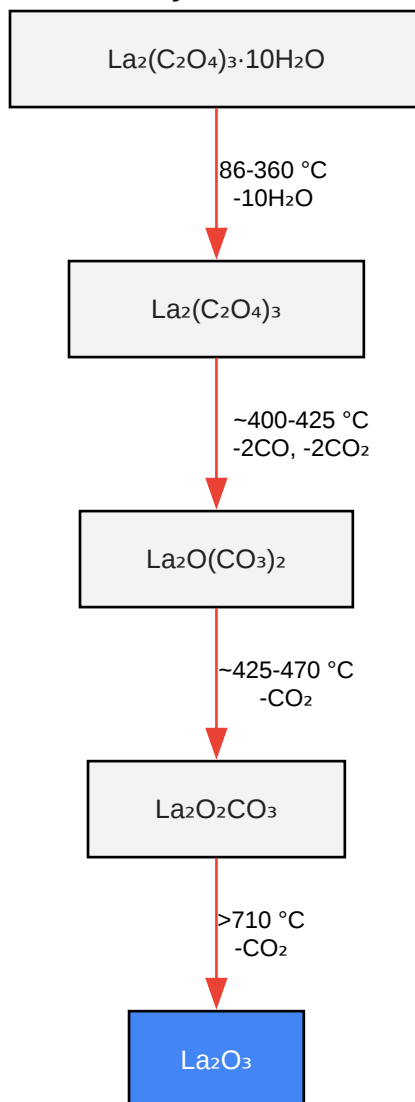
The thermal decomposition of **lanthanum oxalate** decahydrate is a multi-step process. It begins with the loss of water molecules, followed by the decomposition of the anhydrous oxalate to lanthanum carbonate, and finally, the formation of lanthanum oxide at higher temperatures.[8][9][10] The exact temperatures and intermediates can vary slightly depending on the experimental conditions, such as the heating rate and atmosphere.[9][10]

Table 3: Thermal Decomposition Stages of **Lanthanum Oxalate** Decahydrate in Air

Temperature Range (°C)	Mass Loss (%)	Decomposition Step	Product	References
86 - 360	~23	Dehydration	Anhydrous $\text{La}_2(\text{C}_2\text{O}_4)_3$	[10]
400 - 425	~10	Decomposition of oxalate	$\text{La}_2\text{O}(\text{CO}_3)_2$	[10]
425 - 470	~5	Decomposition of oxycarbonate	$\text{La}_2\text{O}_2\text{CO}_3$	[10]
> 710	~8	Final decomposition	La_2O_3	[10]

The decomposition pathway can be visualized as a series of sequential reactions.

Thermal Decomposition Pathway of Lanthanum Oxalate Decahydrate



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Caption: Thermal decomposition pathway of **lanthanum oxalate** decahydrate.

Spectroscopic Properties

The FTIR spectrum of **lanthanum oxalate** shows characteristic absorption bands corresponding to the oxalate ion and water molecules. The broad band around 3400 cm^{-1} is attributed to the O-H stretching vibrations of water.[3] The strong bands in the $1600\text{-}1300\text{ cm}^{-1}$ region are due to the asymmetric and symmetric stretching vibrations of the C=O and C-O bonds in the oxalate group.[3][11] The band around 800 cm^{-1} is assigned to the La-O stretching vibration.[3]

Table 4: Key FTIR Absorption Bands for **Lanthanum Oxalate** Decahydrate

Wavenumber (cm ⁻¹)	Assignment	References
~3400	O-H stretching of H ₂ O	[3]
~1627	Asymmetric C=O stretching	[3]
~1321	Symmetric C-O stretching	[3]
~800	La-O stretching	[3]

Raman spectroscopy provides complementary information to FTIR. The characteristic Raman bands for lanthanide oxalates include the symmetric stretching of C-O bonds, the C-C single bond stretching, and the bending of the O-C-O bond.[12]

Table 5: Characteristic Raman Bands for Lanthanide Oxalates

Wavenumber (cm ⁻¹)	Assignment	References
~1480	Symmetric C-O stretching (νCO)	[12]
~920	C-C stretching (νCC)	[12]
~500	O-C-O bending (δOCO)	[12]

Experimental Protocols

A common method for the synthesis of **lanthanum oxalate** is by precipitation from an aqueous solution.[1][3][13]

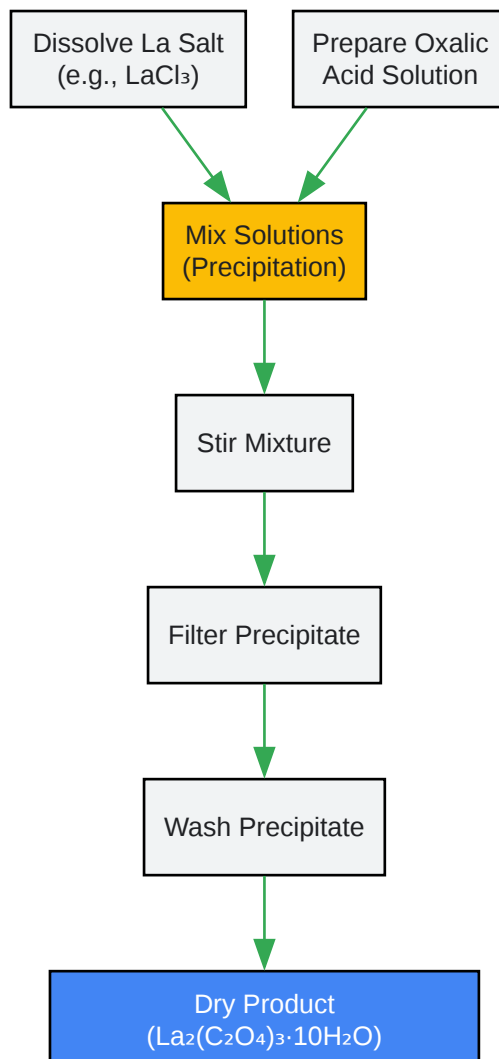
Protocol: Precipitation Method[3][14]

- Dissolve a soluble lanthanum salt, such as lanthanum chloride (LaCl₃·6H₂O) or lanthanum nitrate (La(NO₃)₃·6H₂O), in a mixed solvent of deionized water and ethanol (1:1 volume ratio).[3][14]
- In a separate vessel, prepare a solution of oxalic acid (H₂C₂O₄) or an alkali metal oxalate.

- Slowly add the oxalic acid solution to the lanthanum salt solution with constant stirring at room temperature.[\[3\]](#)[\[14\]](#)
- A white precipitate of **lanthanum oxalate** will form immediately.[\[3\]](#)
- Continue stirring the mixture for a defined period (e.g., 30 minutes to 24 hours) to ensure complete precipitation.[\[3\]](#)[\[14\]](#)
- Collect the precipitate by filtration.
- Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted reagents and impurities.
- Dry the resulting **lanthanum oxalate** powder in an oven at a moderate temperature (e.g., 80 °C) for several hours.[\[3\]](#)

The following diagram illustrates the general workflow for the synthesis of **lanthanum oxalate**.

Synthesis Workflow for Lanthanum Oxalate



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Caption: A generalized workflow for the synthesis of **lanthanum oxalate**.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal decomposition of **lanthanum oxalate**.^{[9][15]}

Protocol: TGA/DSC Analysis^{[11][16]}

- Place a small, accurately weighed sample (typically 5-15 mg) of **lanthanum oxalate** into an alumina or platinum crucible.^[17]
- Place the crucible in the TGA/DSC instrument.

- Heat the sample from room temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).[16]
- The analysis is typically performed under a controlled atmosphere, such as air or nitrogen, with a constant flow rate.[11][16]
- Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

Powder XRD is used to determine the crystal structure and phase purity of the synthesized **lanthanum oxalate**. [3]

Protocol: Powder XRD Analysis[3][16]

- Grind the dried **lanthanum oxalate** sample into a fine powder.
- Mount the powder on a sample holder.
- Place the sample holder in the X-ray diffractometer.
- Collect the diffraction pattern over a specified 2θ range (e.g., 10-70°) using a specific X-ray source (e.g., Cu K α radiation).[3][16]
- Analyze the resulting diffractogram to identify the crystal phases by comparing the peak positions and intensities to standard diffraction patterns (e.g., from the JCPDS database).[3]

Relevance in Drug Development

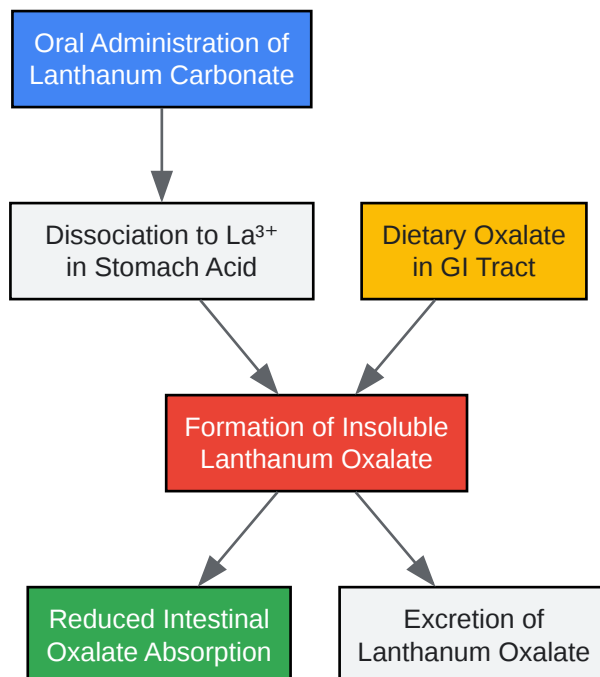
While **lanthanum oxalate** itself is not a therapeutic agent, its physicochemical properties are relevant to drug development. Lanthanum carbonate is an approved drug used as a phosphate binder for the treatment of hyperphosphatemia.[18][19] The low solubility of **lanthanum oxalate** is a key principle in understanding the potential for lanthanum ions to precipitate with endogenous oxalates in the gastrointestinal tract.[18] Studies have shown that lanthanum carbonate can bind to intestinal oxalate, reducing its absorption and potentially preventing hyperoxaluria and related complications.[18] This interaction is governed by the fundamental physicochemical properties of **lanthanum oxalate**, particularly its solubility product.

The synthesis and characterization techniques detailed in this guide are also fundamental to the development and quality control of lanthanum-based pharmaceuticals. Understanding the

thermal stability and decomposition of related lanthanum compounds is crucial for formulation and manufacturing processes.

The relationship between lanthanum carbonate as a drug and its interaction with dietary oxalate can be depicted as follows:

Lanthanum Carbonate's Mechanism of Action on Oxalate



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Caption: Logical relationship of lanthanum carbonate and oxalate binding.

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